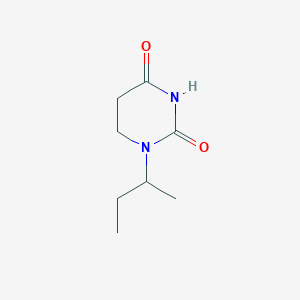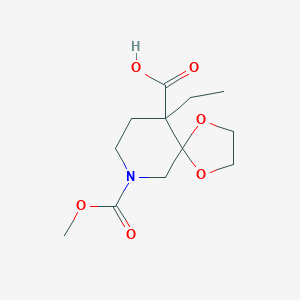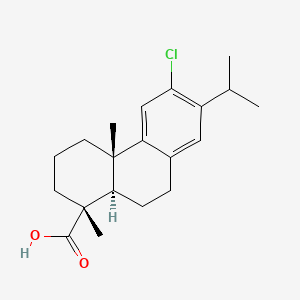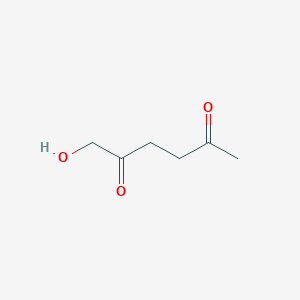
Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide
描述
Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide is a quaternary phosphonium salt with the molecular formula C26H32BrOP. It is characterized by the presence of a triphenylphosphonium group attached to an 8-hydroxyoctyl chain, with bromide as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with an 8-hydroxyoctyl halide, such as 8-bromooctanol. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the formation of the phosphonium salt. The general reaction scheme is as follows:
Ph3P+Br−(CH2)7OH→Ph3P+−(CH2)7OHBr−
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The phosphonium group can participate in reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides, cyanides, or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of new phosphonium salts with different counterions.
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of reduced phosphonium compounds.
科学研究应用
Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving mitochondrial targeting due to its ability to cross cell membranes.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting specific cellular organelles.
Industry: Utilized in the synthesis of various organic compounds and materials.
作用机制
The mechanism by which Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide exerts its effects involves its ability to interact with cellular membranes and organelles. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can target specific molecular pathways. The hydroxyl group may also play a role in its reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
- Phosphonium, (8-hydroxyhexyl)triphenyl-, bromide
- Phosphonium, (8-hydroxyoctyl)triphenyl-, chloride
- Phosphonium, (8-hydroxydecyl)triphenyl-, bromide
Uniqueness
Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide is unique due to its specific chain length and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer better solubility, reactivity, and targeting capabilities in various applications.
属性
IUPAC Name |
8-hydroxyoctyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32OP.BrH/c27-22-14-3-1-2-4-15-23-28(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26;/h5-13,16-21,27H,1-4,14-15,22-23H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIXSZMDWZOLMV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463952 | |
| Record name | Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65734-62-5 | |
| Record name | Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B3055516.png)
![Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B3055517.png)






![[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B3055531.png)


![1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B3055536.png)
